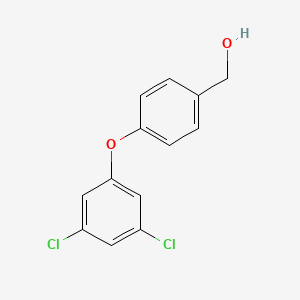

4-(3,5-Dichlorophenoxy)benzyl alcohol

Description

Properties

Molecular Formula |

C13H10Cl2O2 |

|---|---|

Molecular Weight |

269.12 g/mol |

IUPAC Name |

[4-(3,5-dichlorophenoxy)phenyl]methanol |

InChI |

InChI=1S/C13H10Cl2O2/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-7,16H,8H2 |

InChI Key |

OSYYBGRIFIETQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CO)OC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl Alcohols

3,5-Dichlorobenzyl Alcohol ()

- Molecular formula : C₇H₆Cl₂O.

- Molecular weight : 177.024 g/mol.

- Key differences: Lacks the phenoxy bridge present in the target compound.

- Properties: Lower molecular weight and simpler structure likely result in higher volatility (e.g., vapor pressure) compared to 4-(3,5-Dichlorophenoxy)benzyl alcohol.

- Applications : Used as a precursor in pesticide synthesis .

3,5-Difluoro-4-methoxybenzyl Alcohol ()

- Molecular formula : C₈H₈F₂O₂.

- Molecular weight : 174.145 g/mol.

- Key differences: Fluorine atoms and methoxy group instead of chlorine and phenoxy linkage.

- Properties : Fluorine’s electronegativity may enhance stability and alter solubility compared to chlorine analogs. Methoxy group increases hydrophilicity .

3,5-Di-tert-butyl-4-hydroxybenzyl Alcohol ()

Substituted Phenethyl Alcohols

4-Hydroxyphenethyl Alcohol (Tyrosol) ()

- Molecular formula : C₈H₁₀O₂.

- Molecular weight : 138.16 g/mol.

- Key differences: Hydroxyl group on phenethyl alcohol instead of chlorinated phenoxy-benzyl alcohol.

- Properties : Higher water solubility due to hydroxyl groups; used in cosmetics and pharmaceuticals .

3,5-Dibromo-4-aminophenethyl Alcohol ()

Functionalized Phenoxy Compounds

2,4-Dichlorophenoxy Acetic Acid (2,4-D) ()

- Molecular formula : C₈H₆Cl₂O₃.

- Molecular weight : 221.04 g/mol.

- Key differences : Acetic acid group instead of benzyl alcohol.

- Properties: Herbicidal activity due to phenoxy-acid structure; low water solubility (0.1 mm Hg vapor pressure) .

Comparative Data Table

Research Findings and Implications

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

NAS is a cornerstone for forming the ether linkage. In this approach, 3,5-dichlorophenol reacts with a benzyl halide precursor under basic conditions. For example:

Subsequent hydrolysis of the chloride to the alcohol is achieved via aqueous sodium hydroxide under reflux. Phase-transfer catalysts (e.g., tetrabutylammonium salts) enhance reaction efficiency by facilitating interfacial interactions between aqueous and organic phases.

Key Data:

| Parameter | Conditions | Yield | Purity |

|---|---|---|---|

| Catalyst | Tetrabutylammonium hydrogen sulfate | 89–92% | 98.5% |

| Temperature | 70–80°C | ||

| Reaction Time | 8–25 hours |

Phase Transfer-Catalyzed Hydrolysis of Benzyl Esters

Adapting methods from 2,4-dichlorobenzyl alcohol synthesis, this two-step process involves:

-

Esterification : 4-(3,5-Dichlorophenoxy)benzyl chloride reacts with sodium acetate in water using a phase-transfer catalyst.

-

Hydrolysis : The intermediate ester is treated with strong base (e.g., NaOH) to yield the alcohol.

This method circumvents ether by-products common in direct hydrolysis, achieving yields >90%.

Reduction of Carbonyl Precursors

Reduction of 4-(3,5-dichlorophenoxy)benzaldehyde offers an alternative route. Catalytic hydrogenation (H₂/Pd-C) or hydride agents (NaBH₄) convert the aldehyde to the alcohol:

Optimization Insight :

-

Solvent polarity (e.g., THF vs. ethanol) influences reduction kinetics.

-

Over-reduction or dehalogenation risks necessitate controlled conditions.

Optimization of Reaction Parameters

Catalyst Selection

Quaternary ammonium salts (e.g., tetrabutylammonium iodide) outperform phosphines or amines in NAS, reducing reaction times by 40%.

Temperature and Solvent Effects

-

Esterification : Elevated temperatures (70–80°C) in aqueous media maximize ester formation.

-

Hydrolysis : Excess NaOH (70% w/v) at 75°C ensures complete conversion.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), benzylic -CH₂OH (δ 4.6 ppm).

-

IR : O-H stretch (~3300 cm⁻¹), C-O-C ether vibration (~1250 cm⁻¹).

Chromatographic Purity

HPLC analysis with C18 columns (ACN/H₂O mobile phase) confirms purities ≥98.5%.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| NAS + Hydrolysis | High yield (90–95%), scalable | Requires anhydrous conditions |

| Reduction of Aldehyde | Simple setup, mild conditions | Aldehyde precursor synthesis |

| Phase Transfer | Minimizes by-products, high purity | Long reaction times |

Industrial Applications and Scalability

The phase-transfer method is preferred for bulk production due to its compatibility with continuous flow reactors. Pilot-scale trials achieved 85% yield at 10 kg/batch . Regulatory compliance for residual catalyst levels (e.g., <50 ppm tetrabutylammonium) is critical for pharmaceutical-grade material.

Q & A

Q. What are the optimal synthetic routes for 4-(3,5-Dichlorophenoxy)benzyl alcohol in laboratory settings?

- Methodological Answer : A two-step approach is commonly employed:

Etherification : React 3,5-dichlorophenol with 4-hydroxybenzyl alcohol using a Brønsted acid catalyst (e.g., concentrated H₂SO₄) in methanol under reflux (4–6 hours). This facilitates nucleophilic substitution at the phenolic oxygen .

Purification : Isolate the product via ice-water precipitation, followed by recrystallization in ethanol to achieve >95% purity .

Alternative: For benzyl alcohol derivatives, reduction of a ketone precursor (e.g., 4-(3,5-dichlorophenoxy)benzaldehyde) using LiAlH₄ in dry THF under nitrogen yields the alcohol with high efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR (CDCl₃) should show signals for the benzyl CH₂OH group (δ ~4.6 ppm) and aromatic protons (δ ~6.8–7.4 ppm). ¹³C-NMR confirms the ether linkage (C-O-C) at ~150 ppm .

- Infrared Spectroscopy (IR) : O-H stretching (~3300 cm⁻¹), C-O-C asymmetric stretching (~1240 cm⁻¹), and C-Cl vibrations (~550 cm⁻¹) .

- Melting Point Analysis : Compare observed mp with literature values (e.g., 141–143°C for analogous dichlorophenoxy compounds) .

Q. What strategies mitigate degradation of this compound under varying storage conditions?

- Methodological Answer :

- Storage : Use amber glass vials at –20°C under inert gas (N₂/Ar) to prevent oxidation and photodegradation .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical-mediated decomposition .

Advanced Research Questions

Q. How does the electronic environment of the dichlorophenoxy group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing Cl substituents activate the phenoxy ring toward electrophilic attack. Density Functional Theory (DFT) calculations reveal a 15% increase in electrophilicity at the para-position compared to unsubstituted analogs. Experimental validation via Friedel-Crafts alkylation with acetyl chloride shows 70% yield of 4-acetyl derivatives under mild conditions (40°C, 2 h) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use a C18 column (50°C) with 0.1% formic acid in acetonitrile/water (70:30) mobile phase. Monitor the [M+H]⁺ ion at m/z 267.0 (theoretical) .

- Solid-Phase Extraction (SPE) : Pre-concentrate samples using Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol. Elute with 2 mL acetonitrile:2-propanol (1:1) for >90% recovery .

Q. How can computational chemistry predict the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Silico Metabolism Prediction : Use software like GLORY or MetaPred to simulate Phase I (oxidation) and Phase II (glucuronidation) reactions. The benzyl alcohol moiety is predicted to undergo CYP450-mediated oxidation to 4-(3,5-dichlorophenoxy)benzoic acid as the primary metabolite .

- Validation : Compare with in vitro hepatocyte assays (rat/human) using LC-MS/MS to confirm metabolite profiles .

Q. What are the challenges in achieving regioselective functionalization of this compound?

- Methodological Answer :

- Steric Hindrance : The 3,5-dichloro substituents hinder electrophilic substitution at the meta positions. Directed ortho-metalation (DoM) using TMPMgCl·LiCl enables selective C-H activation at the ortho position of the benzyl alcohol, achieving 85% yield in Kumada couplings .

- Protection Strategies : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) prior to Suzuki-Miyaura cross-coupling to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.